REACTION_CXSMILES
|
[CH3:1][NH2:2].O.[Br:4][CH:5]([CH2:9][CH2:10][Br:11])[C:6](Br)=[O:7]>C(Cl)(Cl)Cl>[CH3:1][NH:2][C:6](=[O:7])[CH:5]([Br:4])[CH2:9][CH2:10][Br:11]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)CCBr
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to not more than 10° C
|
Type
|
CUSTOM
|
Details
|
at not more than 10° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the magnesium sulfate was filtered out
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude crystal, which
|
Type
|
WASH
|
Details
|
was then washed with a 1:1 solution of diethyl ether and hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(CCBr)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.083 mol | |
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |